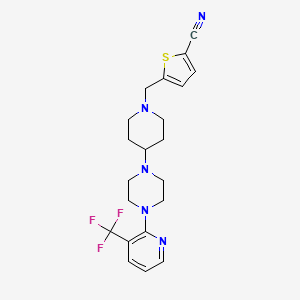

![molecular formula C25H17N5OS2 B2842046 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 671199-14-7](/img/structure/B2842046.png)

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

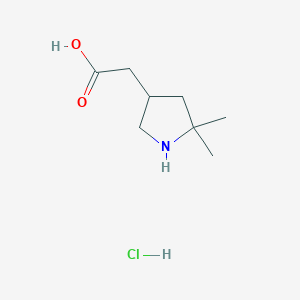

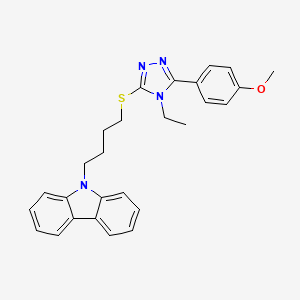

This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinolin derivatives . It has been studied for its potential in blocking cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . Some of the hybrids in this class have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinolin derivatives involves the design and creation of new anti-proliferative and anti-VEGFR-2 members . The process includes molecular docking studies to investigate the binding modes of the proposed compounds with the DNA active site . A mild, efficient, and operationally simple one-pot synthesis method has been developed .Molecular Structure Analysis

The molecular structure of these compounds is established by NMR and MS analysis . The bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments for effective binding with the binding site of PCAF has been reported .Chemical Reactions Analysis

These compounds have shown to intercalate DNA at a decreased IC 50 value . They have also been found to inhibit the proliferation of MCF-7 and HepG2 cell lines . The introduction of certain fragments and reduction of the pyrimidine ring of R- (triazolo [1,5-c]quinazolin-2-ylthio)alcohols were found to promote antimicrobial activity .Scientific Research Applications

Synthesis and Chemical Properties

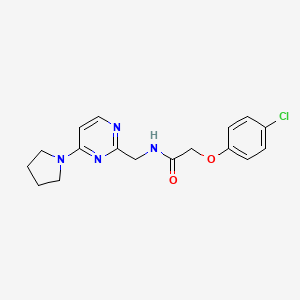

Research has explored the synthesis of novel compounds with the triazoloquinoline and benzo[d]thiazole moieties due to their interesting chemical and physical properties. For example, Fathalla (2015) reported the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing methods for linking amino acid derivatives to the triazoloquinoxaline moiety, which may have implications for developing new materials or chemical probes (Fathalla, 2015).

Biological Activities

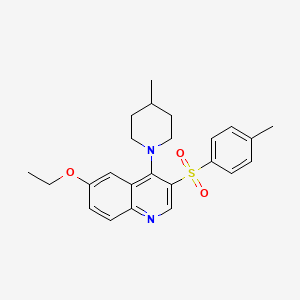

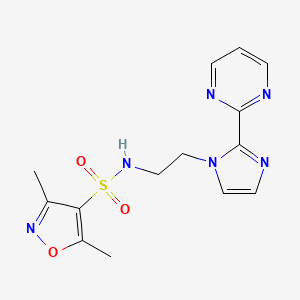

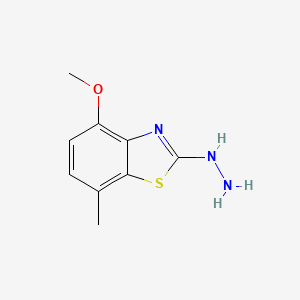

Several studies have evaluated the biological activities of compounds containing the triazoloquinoline and benzo[d]thiazole structures, indicating their potential as antimicrobial, antifungal, and anticonvulsant agents. For instance, Yurttaş et al. (2020) synthesized novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring and assessed their antimicrobial activity, finding that some compounds exhibited significant activity against various bacteria and fungi (Yurttaş et al., 2020). This suggests potential applications in developing new antimicrobial agents.

Anticonvulsant and Inotropic Effects

Alswah et al. (2013) focused on the anticonvulsant properties of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, identifying compounds with promising activities in a metrazol-induced convulsion model, which could pave the way for new treatments for epilepsy or related neurological disorders (Alswah et al., 2013).

Antimicrobial and Antifungal Properties

Antypenko et al. (2017) reported on N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, evaluating their antimicrobial activity against a range of bacterial and fungal strains. Their findings highlight the potential of these compounds in treating infections and contribute to the ongoing search for new antimicrobial agents (Antypenko et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N5OS2/c31-23(15-32-25-29-28-22-14-11-16-5-1-3-7-20(16)30(22)25)26-18-12-9-17(10-13-18)24-27-19-6-2-4-8-21(19)33-24/h1-14H,15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPHKSJXLMDIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)

![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2841980.png)

![N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2841983.png)